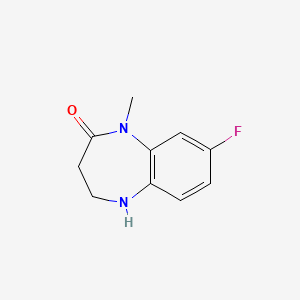

8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Description

8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a benzodiazepine derivative featuring a seven-membered diazepine ring fused to a benzene core. The compound is substituted with a fluorine atom at the 8-position and a methyl group at the 1-position (Figure 1). Benzodiazepines of this class are pharmacologically significant due to their interactions with γ-aminobutyric acid (GABAA) receptors, often serving as anxiolytics, anticonvulsants, or sedatives .

Properties

IUPAC Name |

7-fluoro-5-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c1-13-9-6-7(11)2-3-8(9)12-5-4-10(13)14/h2-3,6,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAOTJDFQDTNKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCNC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class, characterized by its unique structural features and biological activity. This article provides a comprehensive overview of its biological activities, including its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C10H11FN2O

- Molecular Weight : 194.21 g/mol

- CAS Number : 1333665-48-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an anti-cancer agent, anti-cholinesterase activity, and other pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment. For instance, it has shown significant cytotoxic effects against various cancer cell lines:

The compound's mechanism appears to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Anti-cholinesterase Activity

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is another area of interest for this compound. It has been shown to exhibit promising inhibitory activity against these enzymes:

These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's.

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications in the molecular structure can significantly alter its potency and selectivity:

- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of various benzodiazepine derivatives, this compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of approximately . The study suggested that the compound's mechanism involves apoptosis induction via mitochondrial pathways.

Case Study 2: Cholinesterase Inhibition

Another study focused on the anti-cholinesterase activity found that this compound exhibited strong inhibition against both AChE and BChE enzymes. This activity was measured using various concentrations leading to IC50 values ranging from to , indicating its potential role in treating cognitive disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzodiazepine Derivatives

Structural and Functional Insights

Role of Fluorine Substitution

- The 8-fluoro substituent in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .

Impact of N1 Methylation

- The N1-methyl group may reduce intermolecular hydrogen-bonding capacity compared to unsubstituted or bulkier N1 groups (e.g., 1-[(4-chlorophenyl)methyl] in ).

- Methylation at N1 could influence pharmacokinetics by increasing lipophilicity and blood-brain barrier penetration .

Lactam Ring Conformation

- The lactam ring in benzodiazepines adopts a puckered conformation, as demonstrated in crystal structures of analogs like 5-dichloroacetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one. This puckering (quantified via Cremer-Pople parameters) affects molecular recognition .

Preparation Methods

Starting Materials and Reagents

| Component | Role | Typical Solvent/Condition |

|---|---|---|

| 3-amino-1H-quinolin-2-one | Core precursor | Organic solvent (e.g., toluene) |

| Halogenated acid derivative | Provides halogen substituent | Acidic medium |

| Methylating agent | Introduces methyl group | Base or acidic catalysis |

| Organic solvents | Reaction medium | Methylene chloride, ethanol, etc. |

| Bases | Neutralization and catalysis | Triethylamine, sodium carbonate |

Reaction Steps

Cyclization : The aminoquinolinone derivative undergoes cyclization with an appropriate acid chloride or halogenated acid derivative to form the benzodiazepin-2-one ring system. This step is often conducted under reflux in organic solvents such as toluene or methylene chloride.

Halogenation (Fluorination) : Introduction of the fluorine atom at the 8-position can be achieved by using fluorinated precursors or electrophilic fluorination agents during or prior to cyclization.

Methylation : The 1-methyl group is introduced by methylation of the nitrogen atom in the benzodiazepine ring using methylating agents under controlled conditions.

Work-up and Purification : The reaction mixture is cooled, neutralized with bases such as sodium carbonate or bicarbonate, and extracted with organic solvents. The product is purified by crystallization or chromatography.

Reaction Conditions Summary

| Step | Temperature | Time | Atmosphere | Notes |

|---|---|---|---|---|

| Cyclization | Reflux (80-110 °C) | Several hours | Inert or ambient | Stirring required |

| Halogenation | Ambient to reflux | Variable | Controlled | Use of fluorinating agents |

| Methylation | Ambient to reflux | 1-4 hours | Acidic or basic | Methyl iodide or dimethyl sulfate |

| Purification | Room temperature | Until crystallized | Ambient | Use of solvents like ethyl acetate |

Research Findings and Data Analysis

- The fluorination step is critical for the biological activity and requires selective introduction of fluorine at the 8-position without affecting other reactive sites.

- Methylation at the nitrogen enhances lipophilicity and metabolic stability.

- Solvent choice impacts yield and purity; chlorinated solvents like methylene chloride provide good solubility and reaction rates.

- Acid or base catalysis is optimized to prevent side reactions such as over-alkylation or ring opening.

- Crystallization from ethyl acetate or ethanol yields high-purity product suitable for pharmaceutical applications.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Condition | Impact on Product |

|---|---|---|

| Solvent | Methylene chloride, toluene, ethanol | Solubility and reaction rate |

| Temperature | Ambient to reflux (25-110 °C) | Reaction kinetics and selectivity |

| Reaction time | 1 to 12 hours | Conversion and yield |

| pH | Acidic to neutral | Controls methylation and cyclization |

| Methylating agent | Methyl iodide, dimethyl sulfate | Efficiency of N-methylation |

| Fluorinating agent | Fluorinated precursors or electrophilic fluorine | Selectivity of fluorination |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.